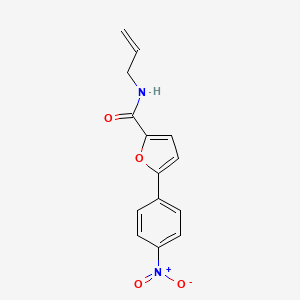

N-allyl-5-(4-nitrophenyl)-2-furamide

Description

N-Allyl-5-(4-nitrophenyl)-2-furamide is a furan-based compound characterized by a 2-furamide core substituted with a 4-nitrophenyl group at the 5-position and an allyl group at the N-position. The nitro group (-NO₂) on the phenyl ring confers strong electron-withdrawing effects, influencing the compound’s electronic properties, solubility, and reactivity.

Properties

IUPAC Name |

5-(4-nitrophenyl)-N-prop-2-enylfuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O4/c1-2-9-15-14(17)13-8-7-12(20-13)10-3-5-11(6-4-10)16(18)19/h2-8H,1,9H2,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLBSMQCLYMAFHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC(=O)C1=CC=C(O1)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key structural differences and their implications:

| Compound Name | Core Structure | Substituents | Key Properties/Bioactivities |

|---|---|---|---|

| N-Allyl-5-(4-nitrophenyl)-2-furamide | 2-Furamide | - N-Allyl - 5-(4-Nitrophenyl) |

High electron deficiency (due to -NO₂); potential antimicrobial activity |

| 5-(2-Chlorophenyl)-N-(2,4-difluorophenyl)-2-furamide | 2-Furamide | - 2-Chlorophenyl - N-(2,4-Difluorophenyl) |

Enhanced neuroprotective activity; improved blood-brain barrier penetration |

| N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide | Acetamide | - 4-Methoxy - 5-Nitro |

pH-dependent stability; moderate antimicrobial activity |

| 5-(Benzylsulfamoyl)-N-(4-chloro-2-fluorophenyl)-2-fluorobenzamide | Benzamide | - Benzylsulfamoyl - 4-Chloro-2-fluorophenyl |

High binding affinity to kinase enzymes; antitumor potential |

| Ethyl 5-amino-4-(4-nitrophenyl)thiophene-3-carboxylate | Thiophene | - 4-Nitrophenyl - Ethyl ester |

Fluorescence properties; used in biosensing |

Key Observations:

Lipophilicity : The allyl group increases lipophilicity relative to methyl or methoxy groups, which may enhance membrane permeability but reduce aqueous solubility .

Bioactivity Trends: Nitro-substituted furan/benzamide derivatives generally exhibit stronger antimicrobial activity than non-nitro analogs, though with variable cytotoxicity .

Metabolic Stability and Reactivity

- N-Allyl Group : Compared to N-methyl or N-phenyl groups, the allyl substituent may resist oxidative metabolism due to conjugation effects, prolonging half-life .

- Nitro Group Stability: Under basic conditions (pH ~11), the 4-nitrophenyl group is stable, unlike boronic acid derivatives, which hydrolyze to 4-nitrophenol . This stability is critical for maintaining structural integrity in drug formulations.

Antimicrobial Activity:

- The target compound’s nitro group may disrupt microbial electron transport chains, similar to 1,3,4-thiadiazole derivatives . However, its activity against C. albicans is likely weaker than thiadiazoles due to the absence of sulfur heteroatoms .

- Compared to 5-(3-chloro-4-methoxyphenyl)-N-(4-phenoxyphenyl)-2-furamide, the nitro group may enhance Gram-negative (E. coli) targeting but reduce anti-inflammatory effects .

Antitumor Potential:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.